molecular formula C6H6BrClN2O B13876288 5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one

5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one

Cat. No.: B13876288
M. Wt: 237.48 g/mol
InChI Key: JTZHZJVUTSEXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one typically involves the halogenation of a pyrimidinone precursor. A common method includes the bromination and chlorination of 3-ethylpyrimidin-4(3H)-one under controlled conditions. The reaction may involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation reactions using automated systems to ensure precision and safety. The process would include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its biological activity and potential as a lead compound in drug discovery.

    Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting molecular pathways and cellular processes. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloropyrimidin-4(3H)-one
  • 3-ethyl-5-bromo-2-chloropyrimidin-4(3H)-one
  • 5-bromo-2-chloro-4(3H)-pyrimidinone

Uniqueness

5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, as well as the ethyl group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H6BrClN2O

Molecular Weight

237.48 g/mol

IUPAC Name

5-bromo-2-chloro-3-ethylpyrimidin-4-one

InChI

InChI=1S/C6H6BrClN2O/c1-2-10-5(11)4(7)3-9-6(10)8/h3H,2H2,1H3

InChI Key

JTZHZJVUTSEXES-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CN=C1Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.